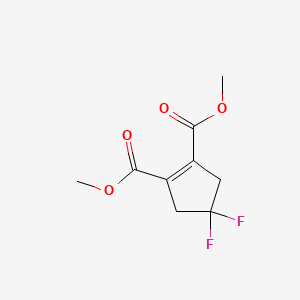![molecular formula C7H8LiN3O2 B13480943 lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate: is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves the reaction of appropriate imidazo[1,2-a]pyrazine derivatives with lithium salts under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, where reducing agents are used to convert it into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced forms, and substitution may yield substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties, such as conductive polymers and advanced catalysts.
Biology: In biology, this compound may be used in the study of biological processes and pathways. It can serve as a probe or tool to investigate the function of specific proteins or enzymes in cells.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. It may be investigated for its ability to modulate biological targets involved in diseases such as cancer, inflammation, and neurological disorders.
Industry: In industry, this compound can be used in the development of new materials for various applications, including electronics, coatings, and adhesives. It may also be used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets in cells. These targets may include proteins, enzymes, or receptors that play a role in various biological processes. The compound may modulate the activity of these targets, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate
- Lithium(1+) 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
- Lithium(1+) 2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness: Lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific structure and the presence of the imidazo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C7H8LiN3O2 |
|---|---|
Molekulargewicht |
173.1 g/mol |
IUPAC-Name |
lithium;5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C7H9N3O2.Li/c11-7(12)5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
IWXNNVORFVCSJQ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1CN2C(=NC=C2C(=O)[O-])CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)



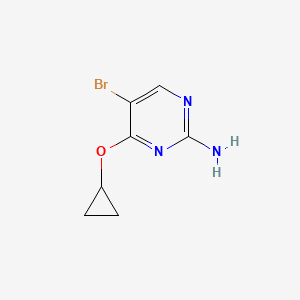
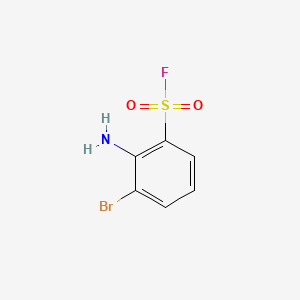

![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
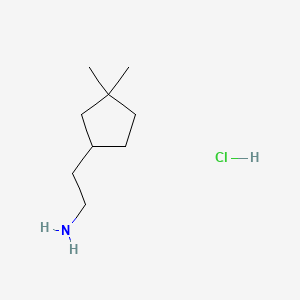

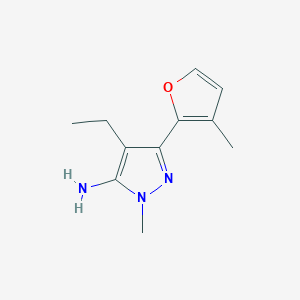
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
